molecular formula C17H12N6O3S B11782750 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B11782750
M. Wt: 380.4 g/mol
InChI Key: SWCCOZZPYOTLQT-UHFFFAOYSA-N
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Description

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique triazinoindole core structure, which is fused with a nitrophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the triazinoindole core with the nitrophenylacetamide moiety sets it apart from similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C17H12N6O3S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C17H12N6O3S/c24-14(18-10-4-3-5-11(8-10)23(25)26)9-27-17-20-16-15(21-22-17)12-6-1-2-7-13(12)19-16/h1-8H,9H2,(H,18,24)(H,19,20,22)

InChI Key

SWCCOZZPYOTLQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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